benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as benzofurans . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran and its derivatives have been synthesized using various methods. For example, one common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
The synthesized (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl) benzofuran-2-yl) (phenyl)methanone analogs were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary depending on the specific compound. For example, one derivative was found to be a pale yellow solid with a melting point of 182–188 °C .Scientific Research Applications
Antiviral Research
The indole and benzofuran moieties present in the compound are known for their antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . Similarly, benzofuran derivatives have demonstrated antiviral effects against RSV LONG and A2 strains . The compound could be explored for its potential antiviral activity, possibly offering a new avenue for the treatment of viral infections.
Future Directions
There is an urgent need to develop new therapeutic agents, and benzofuran and its derivatives have emerged as a promising scaffold for this purpose . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development, with an aim to help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
It’s worth noting that compounds containingimidazole and benzofuran moieties have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they may interact with a variety of cellular targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containingimidazole and benzofuran moieties are known to exhibit a broad range of biological properties, suggesting they may interact with their targets in various ways .
Biochemical Pathways
Compounds containingimidazole and benzofuran moieties have been associated with a wide range of biological activities, indicating they may influence numerous biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds containingimidazole and benzofuran moieties are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds containingimidazole and benzofuran moieties have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJEXUPOANMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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